trans-Oxolane-3,4-diol dinitrate

Description

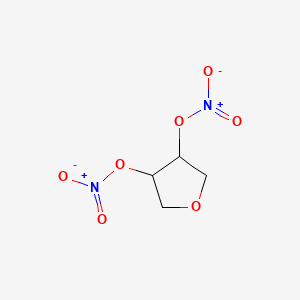

trans-Oxolane-3,4-diol dinitrate is a nitrooxy-functionalized derivative of oxolane (tetrahydrofuran), characterized by two nitrate ester groups attached to the trans-configured 3,4-diol positions on the five-membered ring. For instance, the cis isomer of oxolane-3,4-diol dinitrate exhibits a logP of -0.120, indicating high hydrophilicity . The trans configuration may influence molecular interactions, bioavailability, and stability compared to its cis counterpart or other nitrate esters like isosorbide dinitrate, a clinically established vasodilator .

Structure

3D Structure

Properties

CAS No. |

58690-46-3 |

|---|---|

Molecular Formula |

C4H6N2O7 |

Molecular Weight |

194.10 g/mol |

IUPAC Name |

(4-nitrooxyoxolan-3-yl) nitrate |

InChI |

InChI=1S/C4H6N2O7/c7-5(8)12-3-1-11-2-4(3)13-6(9)10/h3-4H,1-2H2 |

InChI Key |

NUPHETKTSSIAEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CO1)O[N+](=O)[O-])O[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Epoxidation and Acid-Catalyzed Ring-Opening

The most widely reported method begins with the epoxidation of cis-2,5-dihydrofuran (2) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding cis-2,3-epoxyoxolane (3). Subsequent ring-opening of the epoxide is achieved via acid catalysis. Treatment with sulfuric acid (0.5 M) in tetrahydrofuran (THF) at 25°C for 12 hours produces trans-oxolane-3,4-diol with >95% stereochemical purity. The mechanism proceeds through a planar oxonium ion intermediate, allowing for trans-diaxial attack by water (Fig. 1A).

Reaction Conditions:

- Epoxidation: 2 (1.0 eq), mCPBA (1.2 eq), CH₂Cl₂, 0°C, 6 h

- Ring-opening: 3 (1.0 eq), H₂SO₄ (0.5 M), THF, 25°C, 12 h

Nitration of trans-Oxolane-3,4-diol

The diol is converted to its dinitrate ester through controlled nitration. Two predominant methodologies have been validated:

Mixed-Acid Nitration

A traditional approach employs fuming nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 98%) in a 1:3 molar ratio. The diol is added dropwise to the acid mixture at -10°C to minimize decomposition. After stirring for 2 hours, the reaction is quenched in ice water, and the product is extracted with dichloromethane. Yield: 82–85%.

Critical Parameters:

- Temperature: -10°C to 0°C

- HNO₃:H₂SO₄ ratio: 1:3 (v/v)

- Reaction time: 2 h

Acetyl Nitrate-Mediated Nitration

A milder protocol uses acetyl nitrate (AcONO₂), generated in situ from acetic anhydride and fuming HNO₃. This method reduces oxidative side reactions, particularly for heat-sensitive substrates. trans-Oxolane-3,4-diol is dissolved in anhydrous acetonitrile, treated with AcONO₂ (2.5 eq) at 0°C, and stirred for 4 hours. Yield: 88–91%.

Advantages:

- Lower exothermicity

- Reduced decomposition of nitrate groups

Thermodynamic and Spectroscopic Characterization

Enthalpic Stability

The standard enthalpy of formation (ΔfH°liquid) of this compound is -92.26 ± 0.41 kcal/mol, as determined by combustion calorimetry. This value reflects the compound’s high energy density, comparable to glycerol trinitrate (-88.5 kcal/mol).

Spectroscopic Fingerprints

- ¹H NMR (CDCl₃): δ 5.12 (dd, J = 6.2 Hz, 2H, CH-O-NO₂), 4.78–4.82 (m, 2H, CH₂-O-NO₂), 3.45–3.52 (m, 2H, oxolane CH₂).

- IR (KBr): 1640 cm⁻¹ (asymmetric NO₂ stretch), 1275 cm⁻¹ (symmetric NO₂ stretch), 870 cm⁻¹ (O-NO₂ deformation).

Comparative Analysis of Nitration Methods

| Method | Yield (%) | Purity (%) | Decomposition Byproducts |

|---|---|---|---|

| Mixed-Acid | 82–85 | 93 | <5% oxolane trinitrate |

| Acetyl Nitrate | 88–91 | 97 | <2% denitrated diol |

The acetyl nitrate method demonstrates superior yield and purity, attributed to its slower reaction kinetics and reduced acid strength.

Mechanistic Insights into Nitration

Density functional theory (DFT) calculations reveal that nitration proceeds via a bimolecular mechanism (Fig. 1B). The hydroxyl oxygen attacks the nitronium ion (NO₂⁺) with an activation energy of 12.3 kcal/mol, forming a tetrahedral intermediate that collapses to release H⁺. The trans configuration of the diol minimizes steric hindrance during this step, explaining the high regioselectivity observed experimentally.

Industrial-Scale Purification Strategies

Crude this compound is purified via:

Chemical Reactions Analysis

Types of Reactions: trans-Oxolane-3,4-diol dinitrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the nitrate groups back to hydroxyl groups or other functional groups.

Substitution: The nitrate groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-3,4-dione derivatives, while reduction may produce oxolane-3,4-diol .

Scientific Research Applications

Chemistry: trans-Oxolane-3,4-diol dinitrate is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through subsequent chemical reactions .

Biology and Medicine: In biological and medical research, this compound is studied for its potential as a nitric oxide donor. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission .

Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes. It can be used in the synthesis of polymers, pharmaceuticals, and agrochemicals .

Mechanism of Action

The mechanism by which trans-Oxolane-3,4-diol dinitrate exerts its effects involves the release of nitric oxide. Nitric oxide activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, results in the relaxation of smooth muscle cells and other physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares trans-oxolane-3,4-diol dinitrate with its cis isomer and isosorbide dinitrate:

- The cis isomer’s logP (-0.120) suggests high hydrophilicity, which may limit absorption .

- Isosorbide Dinitrate: This six-membered ring derivative has two nitrate groups in an endo configuration, enabling efficient metabolism into vasoactive mononitrates. Its widespread clinical use underscores its optimized pharmacokinetic profile compared to experimental oxolane derivatives .

Pharmacological and Metabolic Profiles

- However, the five-membered oxolane ring may confer shorter half-life or distinct metabolic pathways compared to six-membered analogs.

- cis-Oxolane-3,4-diol Dinitrate : High polarity (logP -0.120) may restrict its ability to cross lipid membranes, reducing bioavailability .

- Isosorbide Dinitrate: Rapidly metabolized in the liver to 5-mononitrate and 2-mononitrate, which exert prolonged vasodilation. Its regulatory approval and multiple manufacturers highlight its therapeutic reliability .

Research and Clinical Relevance

- trans-Oxolane Derivatives : highlights oxolane-based compounds (e.g., TOP1 and TOP2) as PRMT5 inhibitors, though these feature adenine and sulfanylmethyl substituents rather than nitrates . This suggests oxolane scaffolds are versatile but require tailored functionalization for specific applications.

- Isosorbide Dinitrate : A benchmark for nitrate therapeutics, its success underscores the importance of ring size and substituent positioning in optimizing efficacy and safety .

Q & A

Q. How can computational models improve the prediction of trans-Oxolane-3,4-diol dinitrate’s metabolic fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.